molecular formula C16H15N5O B13735585 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

Cat. No.: B13735585
M. Wt: 293.32 g/mol
InChI Key: UCNOKOMOLVUPOP-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse pharmacological activities, including antifungal, antitumor, and antineoplastic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the reaction of benzotriazole with appropriate aldehydes and hydrazides under controlled conditions. One common method involves the condensation of benzotriazole with phenylmethylidenehydrazide in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, leading to the inhibition of cellular processes such as DNA replication or protein synthesis. This can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-1,

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-benzylideneamino]propanamide

InChI

InChI=1S/C16H15N5O/c22-16(19-17-12-13-6-2-1-3-7-13)10-11-21-15-9-5-4-8-14(15)18-20-21/h1-9,12H,10-11H2,(H,19,22)/b17-12+

InChI Key

UCNOKOMOLVUPOP-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.